3-(Butylsulfonyl)-6-chloro-4-phenylquinolin-2-ol

Description

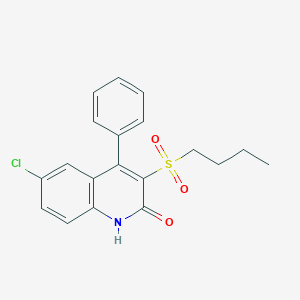

3-(Butylsulfonyl)-6-chloro-4-phenylquinolin-2-ol is a quinoline derivative characterized by a butylsulfonyl substituent at position 3, a chlorine atom at position 6, a phenyl group at position 4, and a hydroxyl group at position 2. Quinoline derivatives are widely studied for their structural versatility and applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Properties

IUPAC Name |

3-butylsulfonyl-6-chloro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-2-3-11-25(23,24)18-17(13-7-5-4-6-8-13)15-12-14(20)9-10-16(15)21-19(18)22/h4-10,12H,2-3,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGNEYEHQRVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfonyl)-6-chloro-4-phenylquinolin-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while the phenyl group can be introduced via a Friedel-Crafts alkylation using benzene and a Lewis acid catalyst like aluminum chloride.

Addition of the Butylsulfonyl Group: The butylsulfonyl group can be introduced through a sulfonation reaction using butylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfonyl)-6-chloro-4-phenylquinolin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Quinoline derivatives, including those similar to 3-(Butylsulfonyl)-6-chloro-4-phenylquinolin-2-ol, have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that quinoline derivatives can target specific kinases involved in cancer progression, leading to reduced tumor growth and improved survival rates in animal models.

Table 1: Summary of Anticancer Studies on Quinoline Derivatives

Anti-inflammatory Properties

Quinoline compounds are also being explored for their anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in chronic inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

A study evaluated the effect of quinoline derivatives on TNF-alpha and IL-6 production in LPS-stimulated macrophages. The results showed a significant reduction in cytokine levels, suggesting the compound's potential as an anti-inflammatory agent.

Kinase Inhibition

The compound has been identified as a selective inhibitor of certain kinases, particularly within the NAK family. This selectivity is crucial for developing targeted therapies with reduced side effects. The structure-activity relationship (SAR) studies indicate that modifications to the quinoline core can enhance potency and selectivity against specific kinases.

Table 2: Kinase Inhibition Profile of Quinoline Derivatives

| Compound Name | Target Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | GAK | 53 | >50,000 over NAK family |

| Other Quinoline Analog | STK16 | 120 | 5-fold |

GPR119 Agonism

Recent research has highlighted the potential of quinoline derivatives as GPR119 receptor agonists, which are implicated in metabolic regulation and bone mass increase. The therapeutic application of these compounds could extend to treating conditions characterized by low bone mass, such as osteoporosis.

Research Findings: GPR119 Agonist Activity

Studies have shown that compounds similar to this compound can enhance bone density in animal models through GPR119 activation, suggesting a dual role in metabolic and skeletal health.

Mechanism of Action

The mechanism of action of 3-(Butylsulfonyl)-6-chloro-4-phenylquinolin-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, interfere with DNA replication, or modulate receptor activity, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with sulfonyl, halogen, and aryl substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Electronic and Steric Effects

- Butylsulfonyl vs. Acetyl (Position 3): The butylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to the acetyl group in , which may enhance electrophilic reactivity at the quinoline core.

- Propylsulfonyl vs.

- Benzothiazolylsulfanyl vs. Butylsulfonyl: The benzothiazole substituent in introduces aromaticity and planar geometry, favoring intermolecular interactions absent in the aliphatic butylsulfonyl group.

Crystallographic and Conformational Insights

- The acetyl-substituted analog () exhibits a twisted phenyl ring (65.5–70.5° relative to the quinoline plane), suggesting that bulkier substituents like butylsulfonyl may further distort molecular geometry.

- The absence of crystallographic data for the target compound highlights a research gap; tools like SHELXL and ORTEP-3 could be employed for structural validation.

Biological Activity

3-(Butylsulfonyl)-6-chloro-4-phenylquinolin-2-ol is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for various biological activities. The presence of the butylsulfonyl group and the chloro and phenyl substituents contributes to its unique properties.

Research indicates that quinoline derivatives often exhibit anti-inflammatory and anti-cancer properties. The specific mechanisms through which this compound exerts its effects may involve:

- Inhibition of Kinases : Quinoline compounds can inhibit various kinases, which play crucial roles in cell signaling pathways related to inflammation and cancer.

- Modulation of Cytokine Production : These compounds may reduce the production of pro-inflammatory cytokines, thus exerting anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| A549 | 15.0 | Cell cycle arrest | |

| HeLa | 10.0 | Inhibition of migration |

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. Research suggests that they can inhibit the NF-kB pathway, which is critical in the inflammatory response.

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effect of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent in breast cancer treatment. -

Inflammation Model :

In a mouse model of inflammation, administration of the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in reducing inflammation.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the quinoline scaffold to enhance biological activity and selectivity. For instance:

- Synthesis and Evaluation : Researchers synthesized various analogs of this compound to evaluate their kinase inhibition profiles. Some derivatives exhibited enhanced selectivity towards specific kinases involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.